1-Methanesulfonylpiperidin-3-ylamine

Vue d'ensemble

Description

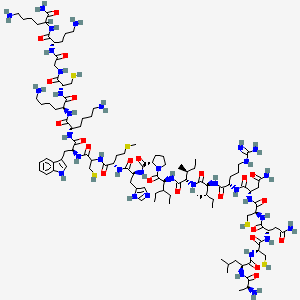

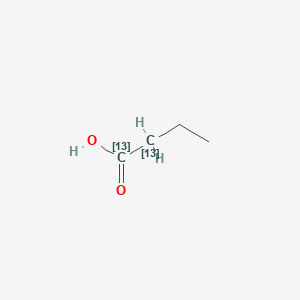

1-Methanesulfonylpiperidin-3-ylamine is a chemical compound with the molecular formula C6H14N2O2S . It has a molecular weight of 178.25 .

Molecular Structure Analysis

The molecular structure of this compound consists of six carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom . The InChI Key for this compound is POTVOTFGDLUIQC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound has a boiling point of approximately 296.0±50.0°C at 760 mmHg . The compound is very soluble, with a solubility of 83.2 mg/ml or 0.467 mol/l .Applications De Recherche Scientifique

Catalytic Applications and Synthetic Chemistry

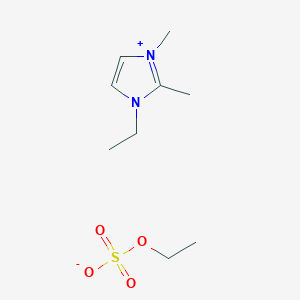

1-Methanesulfonylpiperidin-3-ylamine serves as a precursor or component in various synthetic pathways. For instance, it has been involved in the development of novel ionic liquids and catalysts, demonstrating significant efficiency in synthesizing complex organic compounds. A study by Tamaddon and Azadi (2018) introduced a bio-renewable protic ionic liquid derived from nicotine, showing promising catalytic activity in the synthesis of 2-amino-3-cyano pyridines, showcasing the compound's utility in green chemistry and synthesis (Tamaddon & Azadi, 2018).

Environmental Chemistry and Particle Formation

Research also explores the role of methanesulfonic acid (a related compound) in atmospheric chemistry, particularly in new particle formation (NPF) processes. Chen and Finlayson‐Pitts (2017) conducted a systematic study on the temperature dependence of particle formation from methanesulfonic acid reactions with various amines and ammonia. Their findings indicate the intricate dynamics of these reactions and their potential impact on atmospheric processes, highlighting the relevance of methanesulfonic acid derivatives in environmental science (Chen & Finlayson‐Pitts, 2017).

Analytical Chemistry Applications

Methanesulfonic acid, closely related to this compound, has been employed in analytical chemistry to enhance the detection and quantification of various substances. Wrobel et al. (2003) proposed using methanesulfonic acid for protein hydrolysis to evaluate selenium-methionine in biological samples, offering a more efficient alternative to traditional enzymatic hydrolysis. This methodology could be crucial for accurately assessing nutritional and toxicological aspects of selenium in food and environmental samples (Wrobel et al., 2003).

Electrochemistry and Energy Storage

In the field of energy storage, research into the electrochemistry of zinc deposition and dissolution in methanesulfonic acid investigates the potential for using this system in hybrid redox flow batteries. Leung et al. (2011) studied the electrodeposition and dissolution of zinc in methanesulfonic acid as part of the negative electrode reactions in these batteries. Their work provides insight into optimizing conditions for energy efficiency and electrode longevity, contributing to the development of more sustainable energy storage solutions (Leung et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

1-methylsulfonylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c1-11(9,10)8-4-2-3-6(7)5-8/h6H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTVOTFGDLUIQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599142 | |

| Record name | 1-(Methanesulfonyl)piperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934107-80-9 | |

| Record name | 1-(Methanesulfonyl)piperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-{4-[2-(Benzenesulfonyl)ethyl]phenyl}hydrazinyl)(oxo)acetic acid](/img/structure/B1603358.png)